"N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine" CAS number 304-53-0
"N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine" CAS number 304-53-0
A Comprehensive Guide to Synthesis, Receptor Pharmacology, and API Development
Executive Summary & Nomenclature Clarification
In the landscape of drug discovery and synthetic organic chemistry, precision in nomenclature and structural identity is paramount. While occasionally mischaracterized in informal databases under the structural misnomer N-(1H-indol-3-ylmethyl)-2-methylpropan-2-amine (which implies a tert-butylamine substitution), the compound registered under CAS 304-53-0 is definitively 1-(1H-indol-3-yl)-2-methylpropan-2-amine , universally known in the pharmacological literature as α,α-dimethyltryptamine (α,α-DMT) [1].
As a Senior Application Scientist, I emphasize this distinction because the unique steric bulk at the alpha carbon dictates its distinct receptor binding profile and synthetic utility. The gem-dimethyl substitution adjacent to the primary amine provides profound steric hindrance, rendering the molecule highly resistant to oxidative deamination by monoamine oxidase (MAO). This structural feature makes CAS 304-53-0 an invaluable probe for peripheral serotonin receptors[2] and a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) such as the non-selective beta-blocker Bucindolol[3].
Physicochemical Profiling
Understanding the baseline physicochemical properties of α,α-DMT is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The presence of the primary amine makes the free base susceptible to aerial oxidation over time, necessitating specific storage protocols.
Table 1: Physicochemical Specifications of CAS 304-53-0
| Parameter | Specification |
| Primary CAS Registry Number | 304-53-0 |
| IUPAC Nomenclature | 1-(1H-indol-3-yl)-2-methylpropan-2-amine[1] |
| Common/Industry Synonyms | α,α-Dimethyltryptamine; Ro 3-1638[1] |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 41.8 Ų[1] |
| Hydrogen Bond Donors / Acceptors | 2 / 1[1] |
| Recommended Storage | 2-8 °C (Inert atmosphere recommended) |
Pharmacological Significance & Receptor Dynamics
The utility of α,α-DMT spans both basic pharmacological research and commercial drug manufacturing.
5-HT2 Receptor Antagonism: Unlike conventional 5-HT2 antagonists (e.g., ketanserin or spiperone) which bear little structural resemblance to endogenous serotonin, α,α-DMT serves as a highly reliable, structurally related probe. In vascular tissues such as the rabbit aorta and rat jugular vein, α,α-DMT demonstrates simple competitive antagonism of 5-HT-induced constrictions[2]. Its structural homology to serotonin allows it to bind the orthosteric site, while the alpha-methyl groups prevent receptor activation, making it a pure antagonist.
Bucindolol API Synthesis: In commercial pharmaceutical development, α,α-DMT is the primary amine intermediate used to synthesize Bucindolol. The synthesis involves the N-alkylation of α,α-DMT via the ring-opening of a specific epoxide (2-(2-cyanophenoxy)methyl oxirane)[3].
Diagram 2: Pharmacological role of α,α-DMT in 5-HT2 antagonism and bucindolol API synthesis.
Synthetic Methodology: The Gramine Pathway
The most robust and scalable method for synthesizing α,α-DMT relies on the displacement of the dimethylamino group in gramine[3]. This two-step process is favored in industrial settings due to the low cost of starting materials and the high atom economy of the intermediate steps.
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Nitronate Alkylation : Gramine undergoes a base-catalyzed elimination to form a highly reactive 3-methyleneindolenine intermediate. The nitronate anion, generated from 2-nitropropane, acts as a nucleophile, attacking this intermediate to form a new C-C bond, yielding 3-(2-methyl-2-nitropropyl)indole[3].
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Nitro Reduction : The aliphatic nitro group is subsequently reduced to the primary amine to yield the final product[3].
Diagram 1: Synthetic workflow of α,α-dimethyltryptamine via gramine alkylation and reduction.
Self-Validating Experimental Protocols
To ensure reproducibility and high yield, the following protocols have been engineered with built-in causality checks and self-validating steps.
Protocol A: Synthesis of 3-(2-methyl-2-nitropropyl)indole
Objective: High-yield C-C bond formation via a vinylogous iminium intermediate.
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Reagent Preparation : Suspend 1.0 equivalent of gramine in anhydrous toluene. Add 1.5 equivalents of 2-nitropropane.
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Causality: Toluene is selected as an aprotic, high-boiling solvent. Its high boiling point (110 °C) provides the necessary thermal energy to drive the endothermic elimination of dimethylamine gas, shifting the equilibrium entirely to the right.
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Base Catalysis : Introduce 0.2 equivalents of solid sodium hydroxide (NaOH).
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Causality: NaOH deprotonates 2-nitropropane (pKa ~7.7) to generate the active nitronate nucleophile. It also facilitates the initial elimination of the dimethylamino group from gramine.
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Reflux & Self-Validation : Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.
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Validation Loop: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is self-validating when the UV-active spot corresponding to gramine (which streaks due to its basicity) completely disappears, replaced by a tight, higher-Rf spot (the non-basic nitro intermediate).
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Workup : Cool to room temperature. Wash the organic layer sequentially with 1M HCl (to quench the reaction and remove any trace unreacted gramine) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate as a crystalline solid.
Protocol B: Chemoselective Reduction to α,α-Dimethyltryptamine
Objective: Reduction of the aliphatic nitro group without saturating the indole ring.
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Catalyst Loading : Dissolve the purified nitro intermediate in absolute ethanol. Carefully add a slurry of Raney Nickel (10% w/w).
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Causality: Raney Nickel is chosen over Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) because it exhibits profound chemoselectivity. It rapidly reduces aliphatic nitro groups to primary amines but is too mild to hydrogenate the electron-rich aromatic indole core under standard pressures.
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Pressurization : Transfer the mixture to a Parr hydrogenation apparatus. Purge the headspace three times with nitrogen, then three times with hydrogen gas. Pressurize to 50 psi H₂.
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Causality: 50 psi provides optimal dissolved hydrogen concentration in ethanol to sustain a rapid reaction rate without risking over-reduction or hydrogenolysis of the C-N bond.
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Agitation & Self-Validation : Shake the reactor at room temperature.
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Validation Loop: Monitor the pressure gauge. The protocol is self-validating through stoichiometry: the reaction is deemed complete exactly when the pressure drop ceases, corresponding to the theoretical consumption of 3 molar equivalents of H₂ (required to reduce -NO₂ to -NH₂ and produce 2 equivalents of water).
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Isolation : Filter the mixture through a pad of Celite under an inert nitrogen blanket.
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Causality: Raney Nickel is highly pyrophoric when dry. The Celite pad prevents catalyst exposure to ambient oxygen and ensures complete removal of colloidal metal particles, which would otherwise contaminate the final API and catalyze premature oxidation of the product.
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Final Yield : Concentrate the filtrate in vacuo to yield α,α-dimethyltryptamine as a pale oil that slowly crystallizes upon standing at 2-8 °C.
References
- 1-(1H-INDOL-3-YL)
- 1-(1H-indol-3-yl)
- Source: National Institutes of Health (NIH)
- Bucindolol - Wikipedia Source: Wikipedia URL
